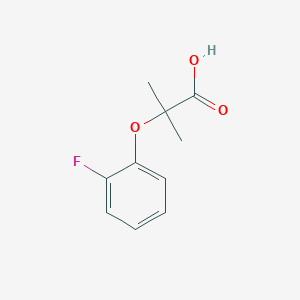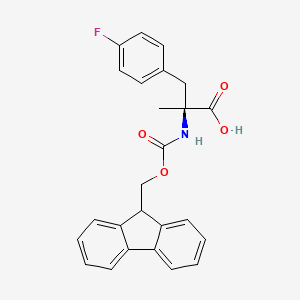
Fmoc-alpha-methyl-L-4-Fluorophe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The research on Fmoc-alpha-methyl-L-4-Fluorophe and related compounds has been advancing, with studies focusing on the synthesis and application of fluorinated phenylalanine derivatives in peptide chemistry. These compounds are of interest due to their potential in creating photoactive peptides, self-assembling hydrogels, and facilitating the incorporation of sterically hindered residues in peptide chains .
Synthesis Analysis
The synthesis of Fmoc-protected fluorinated phenylalanine derivatives has been demonstrated through various methods. One approach involves the preparation of N-Fmoc-L-p-azidotetrafluorophenylalanine from achiral starting materials using an acetamidomalonate synthesis followed by enzymatic resolution. This method allows for the assembly of photoactive peptides using solid-phase Fmoc chemistry . Another study highlights the use of Fmoc amino acid fluorides as rapid-acting acylating agents in peptide synthesis, particularly advantageous for coupling sterically hindered amino acid residues due to the small size of the fluoride leaving group .
Molecular Structure Analysis
The molecular structure of Fmoc-protected fluorinated phenylalanine derivatives plays a crucial role in their reactivity and application. The presence of fluorine atoms significantly affects the physical and chemical properties of these molecules, which is evident in their ability to participate in the formation of self-assembling hydrogels and in the enhanced reactivity during peptide coupling reactions .
Chemical Reactions Analysis
Chemical reactions involving Fmoc-protected fluorinated phenylalanine derivatives are diverse and include the formation of self-assembling hydrogels and the coupling of peptides. The self-assembly and hydrogelation behavior of these compounds are influenced by side chain functionalization and the state of the C-terminal carboxylic acid. Modifications at the C-terminus, such as conversion to amide or methyl ester groups, can alter the hydrophobicity and hydrogen bonding capacity, thus affecting the self-assembly and hydrogelation properties . In peptide synthesis, the use of Fmoc amino acid fluorides allows for efficient coupling of difficult residues, showcasing the versatility of these reagents in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-protected fluorinated phenylalanine derivatives are key to their function in peptide synthesis and hydrogel formation. The fluorination of the phenyl ring enhances the hydrophobic character and alters the electronic properties of the amino acid, which can lead to changes in self-assembly behavior and peptide reactivity. The pH sensitivity of hydrogelation and the stability of the resulting hydrogels are also important properties that have been studied, revealing the delicate balance between monomer structure, solvent interactions, and environmental conditions . Additionally, the reactivity of Fmoc amino acid fluorides in peptide coupling reactions is attributed to the electron-withdrawing effect of the fluorine atoms, which can facilitate the acylation process .
Aplicaciones Científicas De Investigación
Derivatization for Chromatography
- Fmoc (9-fluorenylmethyl chloroformate) has been evaluated for the derivatization of tertiary amphetamines, such as N-methylephedrine, prior to liquid chromatographic analysis. This derivatization improves the detection and quantification of these compounds in various samples, demonstrating Fmoc's utility in enhancing chromatographic analyses (Herráez-Hernández & Campíns-Falcó, 2000).
Synthesis of Dihydroquinoxalinones
- Fmoc-protected α-amino acid is used in a one-pot, two-step reaction under microwave irradiation for the efficient synthesis of dihydroquinoxalinones, a process that highlights the role of Fmoc in facilitating complex organic syntheses (Dalvi et al., 2015).
Enantiomer Separation
- Fmoc derivatives of α-amino acids and their esters have been separated using a chiral column, indicating Fmoc's application in the chiral separation and determination of the optical purity of amino acids and esters, which is crucial for pharmaceutical research and development (이스람 포크롤 & 이원재, 2015).
Fmoc Removal in Ionic Liquid
- An efficient method for Fmoc removal using ionic liquid has been developed, offering a mild and effective alternative for the deprotection of various amines and amino acid methyl esters in peptide synthesis (Gioia et al., 2017).
Safety And Hazards
When handling Fmoc-alpha-methyl-L-4-Fluorophe, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised. All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Direcciones Futuras
Research into Fmoc-alpha-methyl-L-4-Fluorophe and similar compounds is ongoing, with a focus on their potential applications in peptide drug discovery . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCDIHMFXNGCRG-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-alpha-methyl-L-4-Fluorophe | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)
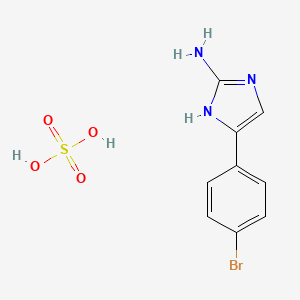
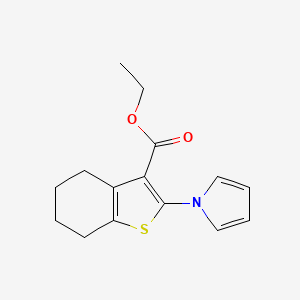




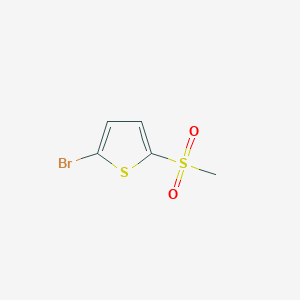


![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)


